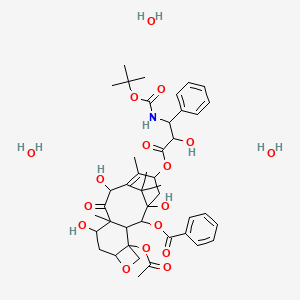

Docetaxel trihydrate

Übersicht

Beschreibung

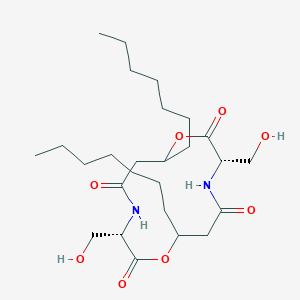

Docetaxel-Trihydrat ist ein Chemotherapeutikum, das zur Taxan-Familie gehört. Es wird zur Behandlung verschiedener Krebsarten eingesetzt, darunter Brustkrebs, nicht-kleinzelliger Lungenkrebs, Prostatakrebs, Magenadenokarzinom sowie Kopf- und Halskrebs . Docetaxel-Trihydrat wirkt, indem es die normale Funktion von Mikrotubuli stört und so die Zellteilung stoppt .

Herstellungsmethoden

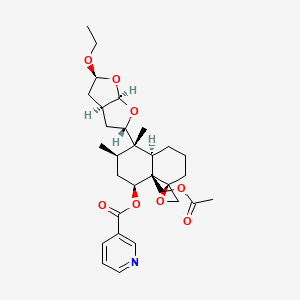

Synthesewege und Reaktionsbedingungen: Docetaxel-Trihydrat wird durch einen semisynthetischen Prozess aus 10-Deacetylbaccatin III synthetisiert, einer Verbindung, die aus den Nadeln der Europäischen Eibe (Taxus baccata) gewonnen wird. Die Synthese umfasst mehrere Schritte, darunter Veresterung, Schutz und Entschützung von Hydroxylgruppen sowie selektive Oxidation .

Industrielle Produktionsmethoden: Die industrielle Produktion von Docetaxel-Trihydrat beinhaltet das Lösen von wasserfreiem Docetaxel in einer Mischung aus Aceton und Wasser. Die Lösung wird dann unter reduziertem Druck konzentriert, um eine ölartige Substanz zu bilden, die weiterverarbeitet wird, um Docetaxel-Trihydrat zu erhalten .

Chemische Reaktionsanalyse

Reaktionstypen: Docetaxel-Trihydrat durchläuft verschiedene chemische Reaktionen, darunter Hydroxylierung, Oxidation und Cyclisierung .

Häufige Reagenzien und Bedingungen:

Oxidation: Die Oxidation des Metaboliten M2 bildet ein instabiles Aldehyd, das zu den Stereoisomeren M1 und M3 cyclisiert.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten wie M1, M2, M3 und M4 .

Wissenschaftliche Forschungsanwendungen

Docetaxel-Trihydrat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird in der Untersuchung von Wirt-Gast-Komplexen und molekularen Wechselwirkungen verwendet.

Industrie: Docetaxel-Trihydrat wird bei der Entwicklung von Nanopartikel-basierten Arzneimitteltransportsystemen eingesetzt, um die Bioverfügbarkeit und die therapeutische Wirksamkeit des Medikaments zu verbessern

Wirkmechanismus

Docetaxel-Trihydrat entfaltet seine Wirkung durch eine hoch affine Bindung an Tubulin, wodurch die Zellteilung verhindert und der Zelltod gefördert wird . Es stabilisiert die Mikrotubuli-Struktur, indem es die Polymerisation fördert und die Depolymerisation hemmt, wodurch die Mitose von Tumorzellen behindert und Apoptose ausgelöst wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Docetaxel trihydrate is synthesized through a semi-synthetic process starting from 10-deacetylbaccatin III, a compound extracted from the needles of the European yew tree (Taxus baccata). The synthesis involves multiple steps, including esterification, protection and deprotection of hydroxyl groups, and selective oxidation .

Industrial Production Methods: The industrial production of this compound involves dissolving anhydrous docetaxel in a mixture of acetone and water. The solution is then concentrated under reduced pressure to form an oil-like substance, which is further processed to obtain this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Docetaxel trihydrate undergoes various chemical reactions, including hydroxylation, oxidation, and cyclization .

Common Reagents and Conditions:

Hydroxylation: This reaction involves the addition of hydroxyl groups to the synthetic isobutoxy side chain of docetaxel, forming metabolite M2.

Oxidation: The oxidation of metabolite M2 forms an unstable aldehyde that cyclizes into stereoisomers M1 and M3.

Major Products: The major products formed from these reactions include various metabolites such as M1, M2, M3, and M4 .

Wissenschaftliche Forschungsanwendungen

Docetaxel trihydrate has a wide range of scientific research applications:

Wirkmechanismus

Docetaxel trihydrate exerts its effects by binding to microtubulin with high affinity, preventing cell division and promoting cell death . It stabilizes the microtubule structure by promoting polymerization and inhibiting depolymerization, thereby impeding the mitosis of tumor cells and causing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Eindeutigkeit: Docetaxel-Trihydrat ist aufgrund seiner höheren Wirksamkeit im Vergleich zu Paclitaxel und seiner Fähigkeit, stabile Trihydratkristalle zu bilden, die seine Löslichkeit und Stabilität verbessern, einzigartig .

Eigenschaften

IUPAC Name |

[4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14.3H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;;;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);3*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDIRYDKECHIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H59NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148408-66-6 | |

| Record name | Benzenepropanoic acid, ï?¢-[[(1,1-dimethylethoxy)carbonyl]amino]-ï?¡-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (ï?¡R,ï?¢S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,13-Bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15(20),16,18-hexaene-6,9,16,17,19,21-hexol](/img/structure/B1262396.png)

![1-octadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262397.png)

![1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262398.png)

![3-[8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B1262411.png)